Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)-
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Overview
Description
Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- is a derivative of the avermectin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties. These compounds are widely used in veterinary medicine and agriculture to control parasitic infections and pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- typically involves multiple steps, starting from naturally occurring avermectins. The process may include selective demethylation, dealkylation, and substitution reactions. Specific reagents and catalysts are used to achieve the desired modifications while maintaining the integrity of the macrocyclic lactone structure.
Industrial Production Methods
Industrial production of this compound likely involves fermentation processes using genetically engineered strains of Streptomyces avermitilis, followed by chemical modification to introduce the specific functional groups. The process is optimized for high yield and purity, with stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific modifications being targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: Studying its reactivity and developing new synthetic methodologies.
Biology: Investigating its effects on various biological systems and organisms.
Medicine: Exploring its potential as an anthelmintic or insecticidal agent.
Industry: Utilizing its properties for pest control in agriculture and veterinary medicine.
Mechanism of Action
The mechanism of action of Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- involves binding to specific molecular targets, such as glutamate-gated chloride channels in the nervous system of parasites. This binding disrupts normal neurotransmission, leading to paralysis and death of the parasite. The compound’s selectivity for these channels makes it highly effective with minimal toxicity to non-target organisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the avermectin family, such as:
Ivermectin: Widely used in veterinary and human medicine.
Doramectin: Primarily used in veterinary applications.
Eprinomectin: Used in both veterinary and agricultural settings.
Uniqueness
Avermectin A1a,5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- is unique due to its specific structural modifications, which may confer distinct pharmacokinetic properties, potency, and spectrum of activity compared to other avermectins. These differences can make it more suitable for certain applications or provide advantages in terms of efficacy and safety.
Properties
Molecular Formula |
C47H70O14 |
---|---|
Molecular Weight |
859.0 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11-,26-14-,31-13?/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 |
InChI Key |
ZFUKERYTFURFGA-AGNWDZAWSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Origin of Product |
United States |
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